N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide
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Overview
Description
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of uracil derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 1-methyluracil, 2-naphthyl isocyanate, and propargyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to obtain the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could inhibit or activate these targets, leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyluracil: A simpler uracil derivative with fewer functional groups.
5-Fluorouracil: A well-known anti-cancer drug with a similar uracil backbone.
2-Naphthylamine: Shares the naphthyl group but lacks the uracil structure.
Uniqueness
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
197075-93-7 |
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Molecular Formula |
C19H16N4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-3-10-23-18(25)15(16(20)22(2)19(23)26)21-17(24)14-9-8-12-6-4-5-7-13(12)11-14/h1,4-9,11H,10,20H2,2H3,(H,21,24) |
InChI Key |
HSNUFGFXYCAQHQ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)CC#C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)CC#C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
Synonyms |
2-Naphthalenecarboxamide, N-[6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-(2-propynyl)-5-pyrimidinyl]- (9CI) |
Origin of Product |
United States |
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